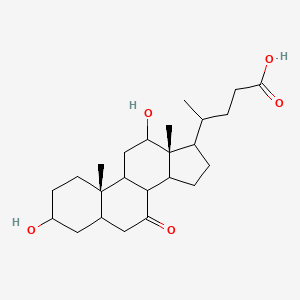
3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Dihydroxy-7-oxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5 . It is a member of the cholanoic acid family and is structurally characterized by the presence of hydroxyl groups at positions 3 and 12, and a keto group at position 7 on the cholan-24-oic acid backbone . This compound is significant in various biological processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dihydroxy-7-oxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the selective oxidation of the 7-hydroxy group to a keto group while preserving the hydroxyl groups at positions 3 and 12 . This can be achieved using reagents such as Jones reagent (chromic acid in acetone) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
Industrial production of 3,12-Dihydroxy-7-oxocholan-24-oic acid may involve biotransformation processes using microbial enzymes that selectively oxidize specific hydroxyl groups on bile acid substrates . These biocatalytic methods are advantageous due to their specificity and environmentally friendly nature compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3,12-Dihydroxy-7-oxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl groups to keto groups, forming more oxidized derivatives.
Reduction: Reduction of the keto group at position 7 can yield 3,12-dihydroxy-7-hydroxycholanoic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 3,12-Dioxo-7-oxocholan-24-oic acid.
Reduction: 3,12-Dihydroxy-7-hydroxycholanoic acid.
Substitution: Various esters and ethers of 3,12-Dihydroxy-7-oxocholan-24-oic acid.
Scientific Research Applications
3,12-Dihydroxy-7-oxocholan-24-oic acid has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), regulating the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes such as cholesterol 7α-hydroxylase (CYP7A1), influencing cholesterol and bile acid homeostasis.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid.
Chenodeoxycholic acid: 3α,7α-Dihydroxy-5β-cholan-24-oic acid.
Deoxycholic acid: 3α,12α-Dihydroxy-5β-cholan-24-oic acid.
Uniqueness
3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to the presence of a keto group at position 7, which imparts distinct chemical and biological properties compared to other bile acids. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C24H38O5 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,20?,22?,23-,24+/m0/s1 |
InChI Key |
RHCPKKNRWFXMAT-WTROAPSFSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















